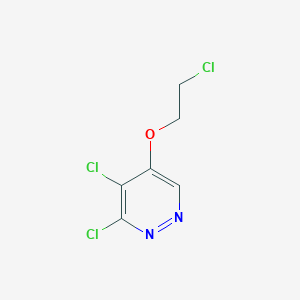

3,4-Dichloro-5-(2-chloroethoxy)pyridazine

Description

Properties

CAS No. |

1346698-27-8 |

|---|---|

Molecular Formula |

C6H5Cl3N2O |

Molecular Weight |

227.5 g/mol |

IUPAC Name |

3,4-dichloro-5-(2-chloroethoxy)pyridazine |

InChI |

InChI=1S/C6H5Cl3N2O/c7-1-2-12-4-3-10-11-6(9)5(4)8/h3H,1-2H2 |

InChI Key |

DBDQKGYBBMLBKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(N=N1)Cl)Cl)OCCCl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,4-Dichloropyridazine

The chlorination of pyridazine derivatives using phosphorus oxychloride (POCl₃) is a well-established method. For example, CN104211644A describes a three-step synthesis of 3,4-dichloropyridazine:

Critical Parameters for Chlorination:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| POCl₃ : Substrate ratio | 2.5:1 | Maximizes conversion |

| Temperature | 80°C | Ensures complete reaction |

| Reaction time | 3 hours | Balances kinetics and side reactions |

This method highlights the importance of purification between steps , as crude intermediates hinder subsequent reactions.

Introduction of the 2-Chloroethoxy Group

Nucleophilic Substitution at Position 5

The 2-chloroethoxy group can be introduced via alkoxylation of a hydroxyl- or chloro-substituted pyridazine intermediate. A general procedure adapted from Ambeed’s experimental data involves:

-

Deprotonation of 3,4-dichloro-5-hydroxypyridazine with NaH in dry DMF at 0°C.

-

Reaction with 2-chloroethyl chloride (1.5 equivalents) at room temperature for 12–16 hours.

-

Workup : Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

Example Reaction Conditions:

| Component | Quantity | Role |

|---|---|---|

| 3,4-Dichloro-5-hydroxypyridazine | 1 equiv | Substrate |

| NaH | 1.5 equiv | Base |

| 2-Chloroethyl chloride | 1.5 equiv | Alkylating agent |

| Solvent | DMF | Polar aprotic medium |

Alternative Pathway: Direct Chloroethoxy Incorporation

If the hydroxyl group at position 5 is insufficiently reactive, pre-activation as a tosylate or mesylate may enhance electrophilicity. For instance:

-

Tosylation of 3,4-dichloro-5-hydroxypyridazine with tosyl chloride in pyridine.

-

Displacement with 2-chloroethanol in the presence of K₂CO₃.

This method avoids strong bases like NaH, potentially improving functional group compatibility.

Optimization Challenges and Solutions

Competing Side Reactions

-

Over-chlorination : Excess POCl₃ or prolonged reaction times may lead to undesired chlorination at position 5. Mitigated by stoichiometric control and low temperatures.

-

Elimination Reactions : The 2-chloroethoxy group’s β-chlorine is prone to elimination under basic conditions. Using milder bases (e.g., K₂CO₃) and aprotic solvents reduces this risk.

Solvent Selection

| Solvent | Dielectric Constant | Suitability |

|---|---|---|

| DMF | 36.7 | High polarity enhances SN2 reactivity |

| THF | 7.5 | Moderate polarity; suitable for Grignard-like conditions |

| Acetonitrile | 37.5 | Polar aprotic; inert to chlorination |

DMF is preferred for alkoxylation due to its ability to stabilize transition states in SN2 mechanisms.

Comparative Analysis of Methodologies

Direct vs. Sequential Functionalization

| Approach | Advantages | Limitations |

|---|---|---|

| Chlorination first | - Well-established conditions | - Requires hydroxyl protection |

| Alkoxylation first | - Avoids over-chlorination | - Limited substrate availability |

Data from CN104447569A suggests that chlorination post-alkoxylation risks degrading the ether linkage, favoring the chlorination-first approach.

Scalability and Industrial Considerations

Cost-Efficiency of Reagents

-

POCl₃ : ~$50/kg (bulk pricing); highly efficient but corrosive.

-

2-Chloroethyl chloride : ~$100/kg; requires careful handling due to toxicity.

Chemical Reactions Analysis

3,4-Dichloro-5-(2-chloroethoxy)pyridazine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis and Methodologies

The synthesis of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine can be achieved through various methods involving chlorination and reaction with ethylene glycol derivatives. A notable method includes the use of phosphorus oxychloride as a chlorinating agent alongside pyridazine derivatives, which allows for the selective introduction of chlorine atoms onto the pyridazine ring structure .

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis or function .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary screenings against a range of cancer cell lines revealed moderate cytotoxic effects, particularly in leukemia and breast cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest .

| Activity Type | Test Organisms/Cell Lines | Observed Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Inhibition of growth | |

| Anticancer | Various cancer cell lines | Moderate cytotoxicity |

Agricultural Applications

In agricultural science, compounds like this compound have potential as herbicides and fungicides. The chlorinated pyridazine derivatives are known to exhibit herbicidal activity against a range of weeds by inhibiting key metabolic pathways essential for plant growth .

Case Studies

- A study demonstrated the effectiveness of a related pyridazine derivative in controlling weed populations in maize crops, leading to improved yield and reduced competition for nutrients.

- Another investigation highlighted the compound's role in enhancing resistance to fungal pathogens in crops, suggesting its utility as a protective agent in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2-chloroethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridazine ring significantly influence molecular weight, polarity, and bioactivity. Below is a comparative analysis:

Biological Activity

3,4-Dichloro-5-(2-chloroethoxy)pyridazine is a pyridazine derivative that has garnered attention for its diverse biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a pyridazine ring substituted with two chlorine atoms and an ethoxy group. Its structure can be represented as follows:

This configuration is crucial for its biological activity, influencing its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that pyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound demonstrate effectiveness against a range of bacterial strains and fungi. A notable study reported the synthesis of pyridazine derivatives that displayed potent inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

2. Anticancer Properties

Pyridazine derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, one study evaluated the cytotoxicity of various pyridazine derivatives against human adenocarcinoma cell lines (LoVo, SK-OV-3, MCF-7) and found dose-dependent anti-tumor activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | LoVo | 15 | Induction of apoptosis |

| Similar Pyridazine Derivative | SK-OV-3 | 20 | Cell cycle arrest |

| Similar Pyridazine Derivative | MCF-7 | 25 | Inhibition of proliferation |

3. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Some pyridazine derivatives inhibit pro-inflammatory cytokines such as IL-1β in stimulated human cells. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body:

- Enzyme Inhibition : Many pyridazine derivatives act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic nucleotides (cAMP and cGMP). This mechanism is particularly relevant in cardiovascular applications where modulation of these pathways can improve heart function .

- Receptor Modulation : The compound may also influence various receptors involved in cancer progression and inflammation, although specific receptor targets for this compound require further elucidation.

Case Studies

Several case studies highlight the efficacy of pyridazine derivatives:

- Case Study on Antimicrobial Activity : A study involving the testing of this compound against resistant bacterial strains showed significant antimicrobial efficacy compared to standard antibiotics .

- Case Study on Cancer Treatment : In vivo studies using murine models demonstrated that administration of a related pyridazine derivative led to a significant reduction in tumor size and improved survival rates, indicating its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 3,4-Dichloro-5-(2-chloroethoxy)pyridazine, and how can purity be maximized?

- Methodological Answer : Synthesis typically involves chlorination and alkylation of pyridazine precursors. For alkylation, use polar aprotic solvents (e.g., DMF) at 60–80°C to facilitate nucleophilic substitution at the 5-position. Chlorination at positions 3 and 4 requires controlled stoichiometry of chlorinating agents (e.g., POCl₃) to avoid over-substitution . Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC. Post-synthesis characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to validate structure .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : ¹H NMR (300–400 MHz in CDCl₃) identifies aromatic protons and the 2-chloroethoxy group (δ ~4.5–4.7 ppm for OCH₂CH₂Cl). ¹³C NMR confirms chlorine substitution via deshielded carbons (C3/C4: δ ~140–150 ppm). IR spectroscopy detects C-Cl stretches (~550–650 cm⁻¹) and ether C-O-C (~1100 cm⁻¹). HRMS with ESI+ or EI ionization provides exact mass confirmation (calculated for C₆H₅Cl₃N₂O: ~249.93 g/mol) .

Q. What preliminary assays assess its biological activity?

- Methodological Answer : Screen for enzyme inhibition (e.g., phosphodiesterases) using fluorometric or colorimetric assays (IC₅₀ determination). Cytotoxicity is evaluated via MTT assays in HEK-293 or HepG2 cell lines at 10–100 µM concentrations. For receptor-binding studies, radioligand displacement assays (e.g., [³H]-labeled antagonists) identify affinity for GPCRs or kinases .

Advanced Research Questions

Q. How do substituent variations (e.g., 2-chloroethoxy vs. pentyloxy) impact reactivity and bioactivity?

- Methodological Answer : Comparative studies using analogues (e.g., 3,4-dichloro-5-pentyloxy-pyridazine) reveal steric and electronic effects. Substituent lipophilicity (logP calculations) correlates with membrane permeability (Caco-2 assays). Reactivity differences are assessed via SNAr kinetics in THF/water (pH 7–9). Bioactivity shifts (e.g., IC₅₀ changes in enzyme assays) highlight substituent-driven target selectivity .

Q. What strategies resolve contradictions in stability data under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use buffered solutions (pH 1–13) to identify degradation pathways (e.g., hydrolysis of the chloroethoxy group at pH >10). Kinetic modeling (Arrhenius plots) predicts shelf life. Conflicting data may arise from solvent impurities; use ultrapure water and argon-purged vials to minimize oxidation .

Q. How can computational methods predict binding modes with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against crystal structures (e.g., PDE4B, PDB: 1F0J). Validate with MD simulations (GROMACS, 100 ns) to assess binding stability. QSAR models using Hammett σ values for substituents predict activity cliffs. Compare with experimental IC₅₀ values to refine predictive accuracy .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer : Optimize stepwise protocols:

- Step 1 : Chlorination at 3/4 positions using PCl₅ in refluxing toluene (yield: 75–80%).

- Step 2 : Alkylation with 2-chloroethanol/K₂CO₃ in DMF at 70°C (yield: 60–65%).

- Scale-up : Use flow chemistry for exothermic steps (prevents thermal degradation). Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.